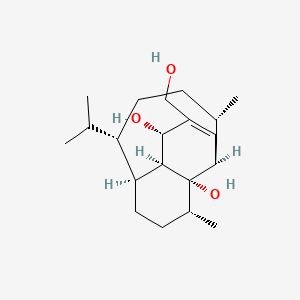

(-)-Vinigrol

Description

Properties

CAS No. |

111025-83-3 |

|---|---|

Molecular Formula |

C20H34O3 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(1S,2R,5S,6R,9R,10R,13S,14S)-12-(hydroxymethyl)-2,6-dimethyl-9-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol |

InChI |

InChI=1S/C20H34O3/c1-11(2)15-7-5-12(3)16-8-6-13(4)20(23)17(15)9-14(10-21)19(22)18(16)20/h9,11-13,15-19,21-23H,5-8,10H2,1-4H3/t12-,13-,15-,16+,17+,18+,19-,20+/m1/s1 |

InChI Key |

WVVCBUGDSFLEHX-SBNBNJMHSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@@H]2CC[C@H]([C@@]3([C@H]1C=C([C@H]([C@H]23)O)CO)O)C)C(C)C |

Canonical SMILES |

CC1CCC(C2CCC(C3(C1C=C(C(C23)O)CO)O)C)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Vinigrol; Antibiotic FR 900478 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Diterpenoid: A Technical Guide to the Discovery and Isolation of (-)-Vinigrol from Virgaria nigra

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vinigrol, a structurally complex and pharmacologically potent diterpenoid, was first reported in 1987 as a secondary metabolite of the fungus Virgaria nigra F-5408. Its unique molecular architecture, characterized by a fused tricyclic ring system, and its promising biological activities, including antihypertensive and platelet aggregation inhibitory properties, have made it a subject of significant interest in the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthetic pathway of this compound, intended for researchers and professionals in natural product chemistry and drug development. The document details the experimental protocols for its extraction and purification, presents key physicochemical and biological data in a structured format, and visualizes the isolation workflow and biosynthetic pathway.

Discovery and Bioactivity

In 1987, scientists at Fujisawa Pharmaceutical Company in Japan announced the discovery of a novel natural product, this compound, isolated from the fermentation broth of the fungal strain Virgaria nigra F-5408.[1] Subsequent studies revealed its potent biological activities, including the inhibition of human platelet aggregation and antihypertensive effects.[2] Further research has also identified it as an antagonist of tumor necrosis factor (TNF-α), highlighting its potential as a lead compound for the development of new therapeutic agents.[1][3][4] The complex and unique structure of this compound posed a significant challenge for total synthesis, which was not achieved until over two decades after its discovery.[5][6]

Physicochemical and Biological Properties of this compound

The fundamental properties of this compound are summarized in the table below. These data are critical for its identification, characterization, and further development.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O₃ | [2] |

| Molecular Weight | 322.48 g/mol | [2] |

| Appearance | Colorless crystals | [2] |

| Melting Point | 108 °C | [2] |

| Biological Activity | Antihypertensive, Platelet Aggregation Inhibitor, TNF-α Antagonist | [1][2][3] |

Experimental Protocols: Isolation and Purification of this compound

The original isolation of this compound from Virgaria nigra F-5408 involved a multi-step process of fermentation, extraction, and chromatographic purification. While the full, detailed experimental parameters from the original publication are not publicly available, this section provides a comprehensive protocol based on the published information and general methods for the isolation of fungal secondary metabolites.

Fermentation of Virgaria nigra F-5408

A pure culture of Virgaria nigra F-5408 is required for the production of this compound.

-

Culture Medium: A suitable nutrient-rich medium is prepared and sterilized. While the specific composition used in the original discovery is not detailed, a typical fungal fermentation medium would consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Inoculation: The sterile medium is inoculated with a suspension of Virgaria nigra F-5408 spores or mycelia.

-

Incubation: The culture is incubated under controlled conditions of temperature, pH, and aeration to promote fungal growth and secondary metabolite production. Fermentation is typically carried out for several days to weeks.

Extraction of this compound from Fungal Mycelium

This compound is primarily located within the fungal mycelium.

-

Mycelium Harvesting: The fungal biomass is separated from the fermentation broth by filtration or centrifugation.

-

Drying: The harvested mycelium is dried to remove excess water, which can be achieved by air-drying or lyophilization.

-

Solvent Extraction: The dried mycelium is exhaustively extracted with an organic solvent. The original report mentions solvent extraction without specifying the solvent.[2] Methanol or ethyl acetate (B1210297) are commonly used for extracting moderately polar compounds like diterpenoids from fungal biomass. The extraction is typically performed at room temperature with agitation over several hours and repeated multiple times to ensure complete recovery.

-

Concentration: The solvent extracts are combined and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Chromatographic Purification

The crude extract is a complex mixture of various metabolites and requires further purification to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography: The primary purification step involves chromatography on a silica gel column.[2]

-

Column Packing: A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. A common solvent system for the separation of diterpenoids is a gradient of hexane (B92381) and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate.

-

Fraction Collection: The eluate is collected in fractions.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

-

Crystallization: The fractions containing pure this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system to yield pure, crystalline this compound.[2]

Visualization of the Isolation and Biosynthetic Pathways

Isolation Workflow of this compound

The following diagram illustrates the key stages in the isolation and purification of this compound from Virgaria nigra.

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Biosynthetic Pathway of this compound

The biosynthesis of the unique carbon skeleton of this compound has been elucidated and involves two key enzymes: a diterpene cyclase (VniA) and a cytochrome P450 monooxygenase (VniB).[7][8] The pathway begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP).

Caption: The enzymatic cascade for the biosynthesis of this compound from GGPP.

Conclusion

This compound stands as a testament to the chemical diversity of fungal secondary metabolites. Its discovery from Virgaria nigra has spurred significant research in both natural product synthesis and medicinal chemistry. This technical guide provides a foundational understanding of the isolation and biosynthesis of this remarkable molecule. Further research into the fermentation optimization and biosynthetic engineering of the producing organism could lead to improved yields and the generation of novel analogs with enhanced therapeutic potential. The detailed protocols and structured data presented herein aim to facilitate such future investigations by the scientific community.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Li Synthesis of Vinigrol [organic-chemistry.org]

- 4. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Vinigrol

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vinigrol is a complex diterpenoid natural product first isolated in 1987 from the fungal strain Virgaria nigra F-5408.[1][2][3][4] It has garnered significant attention from the scientific community due to its unique and formidable molecular architecture, as well as its promising biological activities.[4] Structurally, vinigrol is characterized by an unprecedented and highly congested decahydro-1,5-butanonaphthalene carbon skeleton, which forms a rigid 6-6-8 tricyclic ring system.[2][5][6] This intricate framework contains eight contiguous stereocenters, posing a substantial challenge for chemical synthesis.[5][6]

Biologically, vinigrol has been reported to be a potent antagonist of tumor necrosis factor-alpha (TNF-α), a cytokine implicated in a wide range of inflammatory diseases.[1][2][7] It also exhibits other activities, including antihypertensive and platelet aggregation-inhibiting properties.[1][3] The combination of its structural complexity and significant therapeutic potential has made this compound a prominent target for total synthesis, inspiring numerous research efforts over the past three decades.[1][4]

Chemical Structure and Stereochemistry

The absolute structure of this compound was elucidated through spectroscopic measurements and confirmed by X-ray crystallography.[4][5] The molecule's core is a cis-fused decalin ring system bridged by a four-carbon chain, creating a strained eight-membered ring. This bis-axial tether locks the molecule into a highly rigid conformation.[2]

Key Structural Features:

-

Tricyclic System: A unique 6-6-8 fused ring system.

-

Core Skeleton: A decahydro-1,5-butanonaphthalene framework.

-

Stereochemistry: Eight contiguous stereocenters, defining its specific three-dimensional shape and biological activity.

-

Functional Groups: Three hydroxyl groups (primary, secondary, and tertiary) and an isopropyl group decorating the core structure.

Chemical Identifiers

The precise stereochemical configuration is captured in its formal nomenclature and chemical identifiers.

| Identifier | Value |

| IUPAC Name | (1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.0⁵,¹⁴]tetradec-11-ene-1,13-diol[8] |

| Molecular Formula | C₂₀H₃₄O₃[8] |

| Molecular Weight | 322.48 g/mol |

| InChI | InChI=1S/C20H34O3/c1-11(2)15-7-5-12(3)17-9-14(10-21)19(22)18-16(15)8-6-13(4)20(17,18)23/h9,11-13,15-19,21-23H,5-8,10H2,1-4H3/t12-,13+,15-,16+,17-,18-,19+,20-/m0/s1[8] |

| InChIKey | UADXIAKXDDMQEN-PEOWTYOISA-N[8] |

| Canonical SMILES | C[C@H]1CC--INVALID-LINK--O)CO)O)C">C@HC(C)C[8] |

| CAS Number | 111025-83-3[8] |

Quantitative Physicochemical and Spectroscopic Data

The data presented for synthetic (±)-Vinigrol was found to be spectroscopically identical to the natural sample, confirming the success of the total synthesis.[6][9] Full spectral data can be found in the supporting information of the cited publications.[9][10][11]

Physicochemical Properties

| Property | Value | Conditions |

| Specific Rotation | [α]²⁵D -68.9 | (c 0.45, CHCl₃) - For synthetic this compound |

Spectroscopic Data Highlights

| Spectrum | Key Chemical Shifts (δ) in ppm |

| ¹H NMR | (500 MHz, CDCl₃): δ 5.68 (d, J = 4.5 Hz, 1H), 4.21 (dd, J = 12.0, 6.0 Hz, 1H), 4.09 (dd, J = 12.0, 7.5 Hz, 1H), 3.90 (s, 1H), 2.45 – 2.37 (m, 1H), 2.22 (d, J = 16.0 Hz, 1H), 2.18 – 2.10 (m, 1H), 1.03 (d, J = 7.0 Hz, 3H), 0.98 (d, J = 7.0 Hz, 3H), 0.94 (d, J = 6.5 Hz, 3H), 0.89 (d, J = 7.0 Hz, 3H). |

| ¹³C NMR | (125 MHz, CDCl₃): δ 143.0, 126.8, 83.1, 78.9, 75.1, 60.9, 50.1, 48.6, 45.3, 42.1, 41.8, 38.5, 34.9, 34.2, 33.1, 29.9, 21.8, 21.6, 20.9, 15.4. |

Key Synthetic Methodologies

The total synthesis of Vinigrol has been a significant benchmark in organic chemistry. The approaches by Baran, Luo, and Li, among others, feature several innovative strategies and reactions. Below are protocols for key transformations.

Baran's Grob Fragmentation and Dipolar Cycloaddition

A pivotal step in the first total synthesis by the Baran group was a Grob fragmentation to construct the eight-membered ring, followed by a highly selective dipolar cycloaddition.[6][12][13]

Protocol: Synthesis of Tricyclic Ketone via Grob Fragmentation [9] To a solution of the precursor alcohol-mesylate in THF at -78 °C is added a solution of KHMDS (1.2 equiv) in THF. The reaction mixture is stirred for 30 minutes at this temperature before being quenched with saturated aqueous NH₄Cl. Following extraction with ethyl acetate (B1210297) and purification by column chromatography, the tricyclic olefin product is obtained. In the reported synthesis, this two-step mesylation and fragmentation sequence proceeded with an 85% yield.[6][9]

Protocol: Dipolar Cycloaddition with Bromonitrile Oxide [9] A solution of the tricyclic olefin (1.0 equiv) and dibromoformaldoxime (2.0 equiv) in ethyl acetate is cooled to 0 °C. A saturated aqueous solution of KHCO₃ (5.0 equiv) is added, and the biphasic mixture is stirred vigorously for 12 hours. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. Purification via flash chromatography affords the cycloaddition product as a single diastereomer in 88% yield.[6]

Li's Intramolecular [5+2] Cycloaddition and Ring Contraction

The Li group developed an asymmetric total synthesis featuring a type II intramolecular [5+2] cycloaddition to form the challenging bridged ring system, followed by a novel ring-contraction cascade.[14][15]

Protocol: Intramolecular [5+2] Cycloaddition [14][15] To a solution of the oxidopyrylium ylide precursor (1.0 equiv) in toluene (B28343) is added a catalytic amount of a suitable base. The reaction is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, concentrated, and purified by silica (B1680970) gel chromatography to yield the bicyclo[5.3.1]undecane product. This reaction was successfully performed on a gram scale.[14]

Protocol: IBX-Induced Decarboxylative Ring Contraction [14] The cycloadduct (1.0 equiv) is dissolved in a mixture of DMSO and water. Excess 2-iodoxybenzoic acid (IBX) is added, and the mixture is stirred at room temperature. The reaction proceeds through an α-hydroxy diketone intermediate which rearranges to a β-lactone. Further reaction leads to a retro-[2+2] cycloaddition, expelling CO₂, to furnish the contracted ketone core of Vinigrol.[14]

Biological Activity and Signaling Pathway

This compound is recognized as a potent antagonist of Tumor Necrosis Factor-alpha (TNF-α), a key regulator of inflammation.[7][16][17] TNF-α exerts its effects by binding to its receptors (TNFR1 and TNFR2), initiating signaling cascades that can lead to cellular responses ranging from inflammation and survival (via NF-κB and MAPK pathways) to apoptosis (via caspase activation).[18] As an antagonist, Vinigrol is believed to interfere with the binding of TNF-α to its receptors, thereby dampening these downstream inflammatory signals.

Retrosynthetic Analysis Visualization

The total synthesis of this compound has been approached through various strategies. A retrosynthetic analysis illustrates the logical process of deconstructing the complex target molecule into simpler, commercially available starting materials. The analysis below is based on the convergent strategy employed by the Baran group, which features key Diels-Alder and Grob fragmentation reactions.[6][13]

References

- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 2. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. Total synthesis of vinigrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scalable Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vinigrol | C20H34O3 | CID 197229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Total Synthesis of Vinigrol by Baran [organic-chemistry.org]

- 13. The Baran Synthesis of Vinigrol [organic-chemistry.org]

- 14. The Li Synthesis of Vinigrol [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Collection - Scalable Total Synthesis of (â)-Vinigrol - Journal of the American Chemical Society - Figshare [figshare.com]

- 17. Item - Scalable Total Synthesis of (â)-Vinigrol - American Chemical Society - Figshare [acs.figshare.com]

- 18. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

The Biological Activities of (-)-Vinigrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vinigrol, a structurally complex diterpenoid natural product, has garnered significant attention within the scientific community due to its diverse and potent biological activities. First isolated from the fungus Virgaria nigra, this unique molecule, characterized by a rigid decahydro-1,5-butanonaphthalene ring system, has demonstrated promising therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Core Biological Activities

This compound exhibits a range of pharmacological effects, with three primary activities being the most extensively studied:

-

Antihypertensive Activity: this compound has been shown to lower blood pressure in preclinical models.

-

Platelet Aggregation Inhibition: The compound is a potent inhibitor of platelet aggregation, suggesting potential applications in cardiovascular medicine.

-

Tumor Necrosis Factor-α (TNF-α) Antagonism: this compound acts as an antagonist of TNF-α, a key cytokine involved in inflammatory processes, indicating its potential as an anti-inflammatory agent.

Quantitative Biological Data

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Table 1: Antihypertensive Activity of this compound

| Parameter | Value | Species/Model | Route of Administration | Source |

| Mean Arterial Blood Pressure Reduction | ~15% | Spontaneously Hypertensive Rats | 2 mg/kg, p.o. | [1] |

| Aortic Smooth Muscle Contraction | 1.5 x 10⁻⁷ M | Rat (in vitro) | - | [1] |

Table 2: Platelet Aggregation Inhibitory Activity of this compound

| Parameter | Value | Agonist | System | Source |

| IC₅₀ | 33 nM | Platelet-Activating Factor (PAF) | Human Plasma | [2] |

Table 3: TNF-α Antagonist Activity of this compound

| Parameter | Value | Assay | Source |

| TNF-α Antagonism | Data not publicly available | L929 cell-based assay (presumed) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to evaluate the biological activities of this compound.

Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

This protocol describes the in vivo evaluation of the antihypertensive effects of this compound.

Experimental Workflow:

Figure 1: Workflow for in vivo antihypertensive activity assessment.

Methodology:

-

Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model for essential hypertension.

-

Acclimatization: Animals are allowed to acclimate to the housing conditions for a specified period before the experiment.

-

Blood Pressure Measurement: Mean arterial blood pressure (MABP) is measured in conscious rats using a tail-cuff method or via an indwelling arterial catheter for continuous monitoring.

-

Dosing: A solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent) is administered orally (p.o.) at a dose of 2 mg/kg. A control group receives the vehicle alone.

-

Monitoring: MABP is monitored at regular intervals for at least 6 hours post-administration.

-

Data Analysis: The percentage change in MABP from baseline is calculated for both the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.

In Vitro Vasoconstriction Assay

This protocol details the assessment of this compound's effect on vascular smooth muscle.

Methodology:

-

Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings.

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

-

Isometric Tension Recording: The rings are connected to isometric force transducers to record changes in tension.

-

Experimental Procedure: After an equilibration period, the aortic rings are contracted with a standard agonist (e.g., phenylephrine). Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath. To investigate the mechanism, the experiment is repeated in the presence of a Ca²⁺ entry blocker (e.g., nilvadipine).

-

Data Analysis: The contractile response to this compound is measured and expressed as a percentage of the maximal contraction induced by the standard agonist.

Platelet Aggregation Inhibition Assay

This protocol describes the method to determine the inhibitory effect of this compound on platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

-

Platelet Aggregometry: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the PRP sample as platelets aggregate.

-

Experimental Procedure: PRP is pre-incubated with various concentrations of this compound or vehicle for a short period. An agonist, such as Platelet-Activating Factor (PAF), is then added to induce aggregation.

-

Data Analysis: The maximum aggregation percentage is recorded for each concentration of this compound. The IC₅₀ value, the concentration of this compound that inhibits platelet aggregation by 50%, is calculated from the dose-response curve.

TNF-α Antagonism Assay (L929 Cell-Based Assay)

While the specific protocol used for this compound is not publicly detailed, a common method for assessing TNF-α antagonism involves the use of L929 murine fibrosarcoma cells, which are sensitive to TNF-α-induced cytotoxicity.

Experimental Workflow:

Figure 2: Workflow for TNF-α antagonism assay using L929 cells.

Methodology:

-

Cell Culture: L929 cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a short duration.

-

TNF-α Challenge: A fixed, cytotoxic concentration of TNF-α is added to the wells containing the cells and this compound. Control wells include cells with no treatment, cells with TNF-α alone, and cells with this compound alone.

-

Incubation: The plates are incubated for a period sufficient to induce cell death (typically 24-48 hours).

-

Cell Viability Assessment: Cell viability is determined using a standard assay such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The percentage of cell survival is calculated for each concentration of this compound. The IC₅₀ value is determined from the resulting dose-response curve.

Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent.

Proposed Mechanism of Antihypertensive Action

The antihypertensive effect of this compound appears to be mediated, at least in part, by its influence on calcium signaling in vascular smooth muscle cells.

References

Unveiling the Mechanism of (-)-Vinigrol: A Novel TNF-α Antagonist Through Protein Disulfide Isomerase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The diterpenoid natural product, (-)-Vinigrol, has emerged as a promising modulator of tumor necrosis factor-alpha (TNF-α) signaling, a critical pathway in inflammatory diseases. Recent groundbreaking research has elucidated a novel mechanism of action for this compound, distinguishing it from traditional TNF-α antagonists. This technical guide provides a comprehensive overview of this mechanism, detailing the molecular target, the downstream signaling cascade, and the experimental evidence supporting this discovery. Quantitative data from key experiments are presented in structured tables, and detailed methodologies for the cited experiments are provided to facilitate replication and further investigation. Visual diagrams of the signaling pathways and experimental workflows are included to offer a clear and concise understanding of this compound's unique mode of action.

Introduction: A Novel Approach to TNF-α Antagonism

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the inhibition of TNF-α signaling has been a major focus of drug development, leading to the successful introduction of several biologic therapies. However, the quest for small-molecule inhibitors with novel mechanisms of action continues.

This compound, a structurally complex natural product, has been identified as a modulator of TNF-α signaling.[1][2] Unlike conventional TNF-α antagonists that directly bind to the cytokine or its receptor, recent evidence from 2024 indicates that this compound operates through an indirect and previously uncharacterized pathway.[1] This guide delves into the core of this mechanism, providing a technical framework for researchers and drug development professionals.

The Core Mechanism: Inhibition of Protein Disulfide Isomerase (PDI)

The primary molecular target of this compound in its antagonism of TNF-α signaling is Protein Disulfide Isomerase (PDI) .[1] PDI is a chaperone protein residing in the endoplasmic reticulum that is involved in the formation and rearrangement of disulfide bonds in newly synthesized proteins.

This compound has been shown to bind to the b' domain of PDI, inhibiting its reductase, oxidase, and isomerase activities.[1] This inhibition of PDI by this compound is the initiating event in a signaling cascade that ultimately leads to the downregulation of TNF-α-mediated inflammatory responses.

Downstream Cascade: ADAM17 Activation and TNFR1 Shedding

The inhibition of PDI by this compound triggers the activation of A Disintegrin and Metalloproteinase 17 (ADAM17) , also known as TNF-α-converting enzyme (TACE).[1] ADAM17 is a membrane-bound sheddase responsible for the proteolytic cleavage of the extracellular domain of various cell surface proteins, including TNF receptor 1 (TNFR1).

The activation of ADAM17 by the this compound-PDI inhibition axis leads to the shedding of the TNFR1 ectodomain .[1] This shed, soluble form of TNFR1 (sTNFR1) can then act as a decoy receptor, binding to circulating TNF-α and preventing it from engaging with membrane-bound TNFR1 on target cells. This effectively neutralizes the pro-inflammatory effects of TNF-α.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound. Note: Specific IC50 and EC50 values from the primary literature were not available at the time of this writing and are represented as "Not Reported."

| Assay | Parameter | Value | Reference |

| PDI Inhibition | IC50 | Not Reported | [1] |

| ADAM17 Activation | EC50 | Not Reported | [1] |

| TNFR1 Shedding | EC50 | Not Reported | [1] |

| In Vivo Model | Compound | Dose | Effect | Reference |

| Collagen-Induced Arthritis (Mouse) | This compound | Not Reported | Reduction in arthritic score and joint damage | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Photoaffinity Labeling for Target Identification

Objective: To identify the direct binding target of this compound.

Methodology:

-

Probe Synthesis: A bioactive photoaffinity probe of this compound is synthesized. This typically involves incorporating a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., an alkyne for click chemistry) onto the this compound scaffold, while ensuring the modifications do not significantly impair its biological activity.[1]

-

Cell Treatment and UV Crosslinking: Live cells are incubated with the this compound photoaffinity probe. Following incubation, the cells are exposed to UV light to induce covalent crosslinking between the probe and its binding partners.

-

Lysis and Click Chemistry: The cells are lysed, and the alkyne-tagged probe-protein complexes are conjugated to a reporter tag (e.g., biotin-azide) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).

-

Enrichment and Proteomics: Biotinylated proteins are enriched using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the protein targets.[1]

PDI Activity Assay (Insulin Turbidity Assay)

Objective: To measure the inhibitory effect of this compound on the reductase activity of PDI.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing insulin (B600854), dithiothreitol (B142953) (DTT), and a suitable buffer (e.g., phosphate (B84403) buffer).

-

PDI and Inhibitor Incubation: Recombinant human PDI is pre-incubated with varying concentrations of this compound or a vehicle control.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the PDI/(-)-Vinigrol mixture to the reaction mixture.

-

Turbidity Measurement: The reduction of the disulfide bonds in insulin by PDI leads to the aggregation of the insulin B-chain, resulting in increased turbidity. This increase in turbidity is monitored over time by measuring the absorbance at 650 nm using a spectrophotometer.

-

Data Analysis: The rate of increase in absorbance is calculated, and the IC50 value for this compound is determined by plotting the percentage of PDI inhibition against the logarithm of the this compound concentration.

ADAM17 Activity Assay (Fluorogenic Peptide Substrate)

Objective: To determine if this compound treatment leads to an increase in ADAM17 activity.

Methodology:

-

Cell Treatment: Cells expressing ADAM17 are treated with varying concentrations of this compound or a vehicle control for a specified period.

-

Cell Lysis: The cells are lysed to release cellular proteins, including ADAM17.

-

Fluorogenic Assay: The cell lysates are incubated with a fluorogenic peptide substrate specific for ADAM17. This substrate is typically a peptide containing a fluorophore and a quencher. Cleavage of the peptide by active ADAM17 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to ADAM17 activity. The EC50 value for ADAM17 activation by this compound can be determined by plotting the fold-change in activity against the logarithm of the this compound concentration.

TNFR1 Shedding Assay (Western Blot)

Objective: To quantify the amount of shed soluble TNFR1 (sTNFR1) in the cell culture medium following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with various concentrations of this compound or a vehicle control.

-

Supernatant Collection: After the treatment period, the cell culture supernatant, which contains the shed sTNFR1, is collected.

-

Protein Concentration and SDS-PAGE: The proteins in the supernatant are concentrated, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is then blocked and incubated with a primary antibody specific for the extracellular domain of TNFR1.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The sTNFR1 bands are visualized using a chemiluminescent substrate and an imaging system.

-

Quantification: The intensity of the sTNFR1 bands is quantified using densitometry software. The results are normalized to a loading control or total protein.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with an emulsion of type II collagen and complete Freund's adjuvant. A booster immunization is typically given 21 days later.

-

Treatment: Once the clinical signs of arthritis appear, mice are treated with this compound (at various doses, administered via a suitable route such as intraperitoneal injection) or a vehicle control on a daily basis.

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paw swelling and erythema. Body weight is also recorded.

-

Histopathological Analysis: At the end of the study, the joints are collected, fixed, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and cartilage and bone erosion.

-

Data Analysis: The clinical scores and histopathological parameters are compared between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy of the compound.[1]

Visualizations of Pathways and Workflows

Signaling Pathway of this compound's TNF-α Antagonism

Caption: Mechanism of this compound as a TNF-α antagonist.

Experimental Workflow for Target Identification

Caption: Workflow for identifying PDI as the target of this compound.

Logical Relationship of the Core Mechanism

Caption: Logical flow of this compound's anti-inflammatory action.

Conclusion and Future Directions

The elucidation of this compound's mechanism of action as a TNF-α antagonist via the inhibition of PDI represents a significant advancement in the field of inflammation research and drug discovery. This novel pathway, involving the activation of ADAM17 and subsequent shedding of TNFR1, offers a new paradigm for the development of small-molecule therapeutics for TNF-α-driven diseases.

Future research should focus on obtaining more detailed quantitative data on the potency and efficacy of this compound and its analogs in inhibiting PDI and promoting TNFR1 shedding. Structure-activity relationship (SAR) studies will be crucial for optimizing the druglike properties of this natural product. Furthermore, a deeper understanding of the interaction between PDI and ADAM17 will be essential for fully comprehending this regulatory axis. The development of more specific and potent inhibitors of PDI could pave the way for a new class of anti-inflammatory drugs with a distinct and potentially advantageous mechanism of action compared to existing therapies.

References

[1] Zhu, Y., Wang, L., Li, J., et al. (2024). Photoaffinity labeling coupled with proteomics identify PDI-ADAM17 module is targeted by (−)-vinigrol to induce TNFR1 shedding and ameliorate rheumatoid arthritis in mice. Cell Chemical Biology, 31(3), 452-464.e10.[1]

[2] Yu, X., Xiao, L., Wang, Z., & Luo, T. (2019). Scalable Total Synthesis of (−)-Vinigrol. Journal of the American Chemical Society, 141(8), 3440–3443.[2]

References

- 1. Photoaffinity labeling coupled with proteomics identify PDI-ADAM17 module is targeted by this compound to induce TNFR1 shedding and ameliorate rheumatoid arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vinigrol Targets Protein Disulfide Isomerase to Block Inflammatory Response----Chinese Academy of Sciences [english.cas.cn]

Platelet Aggregation Inhibition by (-)-Vinigrol: A Technical Guide

Abstract

(-)-Vinigrol, a unique diterpenoid natural product first isolated from the fungus Virgaria nigra, has demonstrated a range of biological activities, including antihypertensive and anti-inflammatory effects.[1] Notably, it has been identified as an inhibitor of platelet aggregation.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data related to the inhibition of platelet aggregation by this compound. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting Protein Disulfide Isomerase (PDI)

Recent studies have elucidated that the direct molecular target of this compound is Protein Disulfide Isomerase (PDI) , an enzyme involved in protein folding and maturation on the cell surface.[4] The inhibitory action of this compound on platelet aggregation is linked to its interaction with PDI.

The proposed mechanism involves the following steps:

-

Binding and Inhibition: this compound binds to the b' domain of PDI, inhibiting its enzymatic activities (reduction, oxidation, isomerization).[4]

-

ADAM17 Activation: Inhibition of PDI by this compound leads to the activation of the protease ADAM17 (A Disintegrin and Metalloproteinase 17).[4]

-

Receptor Shedding: Activated ADAM17 then mediates the shedding of cell surface receptors, such as the tumor necrosis factor receptor 1 (TNFR1).[4]

While the direct link to platelet aggregation is still under investigation, PDI is known to be involved in processes crucial for platelet function.[4] By targeting PDI, this compound initiates a signaling cascade that interferes with normal platelet activation and aggregation processes.

References

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinigrol Targets Protein Disulfide Isomerase to Block Inflammatory Response----Chinese Academy of Sciences [english.cas.cn]

Unraveling the Antihypertensive Action of (-)-Vinigrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vinigrol, a structurally complex diterpenoid originating from the fungus Virgaria nigra, has demonstrated notable antihypertensive properties. This technical guide provides a comprehensive overview of the current understanding of the antihypertensive effects of this compound, with a focus on its core mechanism of action. Drawing from the available scientific literature, this document details its effects on vascular smooth muscle, proposes a key signaling pathway, and presents relevant quantitative data. Furthermore, it outlines the experimental methodologies employed in foundational studies, offering a blueprint for future research in this area.

Introduction

This compound is a diterpene natural product that has garnered significant interest due to its potent biological activities, including antihypertensive and platelet aggregation inhibitory effects.[1] The unique and complex molecular architecture of this compound has made it a challenging target for total synthesis. While much of the research has focused on its chemical synthesis, the pharmacological mechanisms underlying its blood pressure-lowering effects remain an area requiring deeper investigation. This guide aims to consolidate the existing knowledge and provide a technical framework for researchers and professionals in drug development.

Antihypertensive Effects and Mechanism of Action

The primary antihypertensive effect of this compound is attributed to its action on the vasculature, leading to a reduction in peripheral resistance.

In Vivo Antihypertensive Activity

The principal in vivo evidence for the antihypertensive effect of this compound comes from a study on spontaneously hypertensive rats (SHR). Oral administration of this compound resulted in a significant and sustained reduction in mean arterial blood pressure.

Table 1: In Vivo Antihypertensive Effect of this compound

| Animal Model | Dosage (Oral) | Effect on Mean Arterial Blood Pressure | Duration of Action | Reference |

| Spontaneously Hypertensive Rats (SHR) | 2 mg/kg | ~15% decrease | At least 6 hours | [2] |

Mechanism of Action: Focus on Vascular Smooth Muscle

The leading hypothesis for the antihypertensive mechanism of this compound centers on its direct effects on vascular smooth muscle cells (VSMCs), leading to vasodilation.

In vitro studies using rat aortic smooth muscle preparations have provided crucial insights into the mechanism of action. This compound was observed to induce contraction of the aortic smooth muscle at micromolar concentrations. This contractile response was effectively blocked by nilvadipine (B1678883), a known Ca2+ entry blocker.[2] This finding strongly suggests that the action of this compound is dependent on the influx of extracellular calcium into the vascular smooth muscle cells.

The same in vitro studies demonstrated that the vasoconstriction induced by this compound was not inhibited by prazosin (B1663645) or yohimbine, which are antagonists of α1 and α2-adrenoceptors, respectively.[2] Furthermore, radio-receptor binding assays confirmed that this compound has no affinity for alpha-adrenoceptors in rat brain membranes.[2] This evidence indicates that the vascular effects of this compound are not mediated by the adrenergic system.

Proposed Signaling Pathway

Based on the available evidence, a putative signaling pathway for the action of this compound on vascular smooth muscle cells is proposed. It is important to note that while the involvement of calcium influx is supported by experimental data, the precise molecular target of this compound on the cell membrane remains to be elucidated. Many diterpenoids are known to exert their cardiovascular effects by modulating calcium channels.[2][3]

Caption: Proposed signaling pathway for this compound-induced vascular smooth muscle contraction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's antihypertensive effects.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats

This protocol describes the non-invasive measurement of blood pressure in a conscious rat model of hypertension.

Caption: Experimental workflow for in vivo blood pressure measurement.

Methodology:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), a commonly used genetic model for essential hypertension, are utilized.

-

Acclimatization: To minimize stress-induced blood pressure fluctuations, the rats are acclimatized to the measurement procedure for several days prior to the experiment. This involves placing them in the restrainer and attaching the tail-cuff without taking measurements.

-

Blood Pressure Measurement: Blood pressure is measured using a non-invasive tail-cuff method. The conscious rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed around the base of the tail. The cuff is inflated to occlude the caudal artery and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure. Mean arterial pressure is also determined.

-

Drug Administration: this compound is administered orally (p.o.) via gavage. A vehicle control group is also included.

-

Data Analysis: Blood pressure readings are taken at baseline and at various time points after drug administration. The percentage change in blood pressure from baseline is calculated and compared between the treated and control groups.

In Vitro Rat Aortic Smooth Muscle Contraction Assay

This protocol details the preparation and use of isolated rat aortic rings to study the direct effect of this compound on vascular smooth muscle contraction.

Methodology:

-

Tissue Preparation: Thoracic aortas are excised from male Wistar rats. The surrounding connective and adipose tissues are carefully removed, and the aorta is cut into rings of approximately 2-3 mm in width.

-

Organ Bath Setup: The aortic rings are mounted in organ baths filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Viability Check: The aortic rings are allowed to equilibrate under a resting tension of approximately 2g for at least 60 minutes. The viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

-

Experimental Procedure:

-

Cumulative concentration-response curves are generated for this compound by adding increasing concentrations to the organ bath.

-

To investigate the mechanism, the experiments are repeated in the presence of specific antagonists, such as the Ca2+ channel blocker nilvadipine or the α-adrenoceptor antagonists prazosin and yohimbine. The antagonists are added to the organ bath prior to the addition of this compound.

-

-

Data Analysis: The contractile responses are measured as the increase in tension from the baseline. The effects of the antagonists are evaluated by comparing the concentration-response curves of this compound in the presence and absence of the blocking agents.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pharmacological characterization of this compound.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Experimental System | Reference |

| In Vivo Antihypertensive ED | ~2 mg/kg (p.o.) | Spontaneously Hypertensive Rats | [2] |

| In Vitro Vasoconstriction EC50 | 1.5 x 10⁻⁷ M | Rat Aortic Smooth Muscle | [2] |

| Alpha-Adrenoceptor Affinity | No affinity | Rat Brain Membrane Binding Assay | [2] |

Conclusion and Future Directions

The available evidence strongly suggests that the antihypertensive effect of this compound is mediated by its action on vascular smooth muscle, involving a calcium-dependent mechanism that is independent of alpha-adrenoceptors. However, significant gaps in our understanding remain.

Future research should focus on:

-

Identifying the precise molecular target of this compound: Investigating its interaction with different subtypes of calcium channels and other potential ion channels in vascular smooth muscle cells.

-

Elucidating the downstream signaling cascade: Examining the effects of this compound on intracellular calcium levels, myosin light chain phosphorylation, and other key signaling molecules involved in smooth muscle contraction.

-

Comprehensive dose-response studies: Establishing a more detailed in vivo dose-response relationship for its antihypertensive effects.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound to evaluate its therapeutic potential.

A deeper understanding of the molecular pharmacology of this compound will be crucial for its potential development as a novel antihypertensive agent. The methodologies and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diterpenes: a therapeutic promise for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypotensive action of naturally occurring diterpenes: a therapeutic promise for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fungal Biosynthesis of (-)-Vinigrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vinigrol is a structurally complex fungal diterpenoid first isolated from Virgaria nigra in 1987. It exhibits a range of potent biological activities, including antihypertensive effects, inhibition of human platelet aggregation, and antagonism of tumor necrosis factor (TNF-α), making it a molecule of significant interest for drug development.[1][2][3] The intricate decahydro-1,5-butanonaphthalene ring system, featuring eight contiguous stereocenters, has made this compound a formidable challenge for total synthesis.[1][2][4] For decades, the natural biosynthetic strategy employed by fungi to construct this unique scaffold remained unknown. Recent breakthroughs have successfully identified and characterized the minimal gene cluster responsible for its production, unveiling a concise and elegant enzymatic pathway.[1][5][6][7]

This technical guide provides an in-depth overview of the this compound biosynthesis pathway, consolidating the latest research findings. It details the key enzymes, reaction mechanisms, and experimental methodologies used to elucidate the pathway, presented in a format tailored for scientific and research professionals.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound originates from a minimal gene cluster found in V. nigra. This cluster contains the essential genes encoding the two key enzymes that orchestrate the entire pathway.[6][7][8] The core components are:

-

vniA (or VigB ): This gene encodes an atypical diterpene cyclase (diTC). Unlike canonical terpene cyclases, VniA/VigB has a distinct amino acid sequence and does not fall into previously characterized phylogenetic clusters.[1][8] It is responsible for the intricate cyclization cascade that forms the core scaffold of vinigrol.

-

vniB : This gene encodes a cytochrome P450 monooxygenase. This enzyme catalyzes the final oxidative steps to yield the mature this compound molecule.[5][6][7]

The discovery of this compact two-gene cluster highlights the remarkable efficiency of fungal biosynthetic machinery in generating complex molecular architectures.

The Biosynthetic Pathway: From GGPP to this compound

The pathway is a concise, three-step enzymatic process starting from the common terpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).

-

Step 1: Cyclization Cascade by VniA/VigB: The diterpene cyclase VniA (also referred to as VigB in some studies) catalyzes the conversion of the linear precursor GGPP into the complex tricyclic vinigrol scaffold.[1][6] This involves a sophisticated cascade of cyclizations and rearrangements.

-

Steps 2 & 3: Iterative Oxidation by VniB: Following the formation of the core skeleton, the cytochrome P450 enzyme, VniB, performs two sequential oxidation reactions. It catalyzes an iterative allylic C(sp³)-H oxidation to install the necessary hydroxyl groups, completing the synthesis of this compound.[5][6][7]

Caption: The enzymatic conversion of GGPP to this compound by VniA and VniB.

Quantitative Data

The primary research literature focuses on the identification and functional characterization of the biosynthetic genes rather than detailed enzyme kinetics. Therefore, specific quantitative data such as Kcat or Km values for the VniA and VniB enzymes are not extensively reported. The following table summarizes the available information.

| Parameter | Enzyme | Value | Organism/System | Reference |

| Enzyme Product Yield | VniA + VniB | Detected via LC-MS | Heterologous Host (A. oryzae) | [1][8] |

| Enzyme Kinetic Constants | VniA, VniB | Not Reported | N/A | N/A |

Key Experimental Protocols & Methodologies

The elucidation of the this compound pathway involved a combination of genome mining, heterologous expression, and biochemical analysis.

Identification of the Biosynthetic Gene Cluster

-

Objective: To locate the genes responsible for this compound production in the genome of Virgaria nigra.

-

Methodology:

-

Genome Sequencing: The genomic DNA of V. nigra NBRC 9238 or F-5408 is sequenced using next-generation sequencing technologies.[1][8]

-

Bioinformatic Analysis: The genome is scanned for putative diterpene cyclase genes. Phylogenetic analysis is performed to compare candidate genes against known terpene cyclases. The genomic region surrounding the candidate diterpene cyclase is then inspected for other potential biosynthetic genes, such as P450 monooxygenases.[8]

-

Gene Cluster Prediction: A candidate gene cluster (the vni cluster) containing the diterpene cyclase (vniA) and a P450 (vniB) is identified.[7][8]

-

Heterologous Expression and Functional Verification

-

Objective: To confirm that the identified genes are sufficient for this compound biosynthesis.

-

Methodology:

-

Host Strain: An engineered strain of Aspergillus oryzae or Saccharomyces cerevisiae is typically used as a heterologous host.[5] These hosts are well-characterized and provide the necessary precursor, GGPP.

-

Gene Introduction: The candidate genes (vniA and vniB) are codon-optimized for the host and synthesized. They are then introduced into the host organism's genome or on an expression plasmid.

-

Cultivation: The engineered fungal or yeast strains are cultivated in an appropriate medium (e.g., CSG medium for V. nigra).[8]

-

Metabolite Extraction: After a period of growth (typically 5-7 days), the culture broth and/or mycelia are extracted with an organic solvent like ethyl acetate.

-

LC-MS Analysis: The crude extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The production of this compound is confirmed by comparing the retention time and mass spectrum of the product with an authentic standard.[7][8]

-

Caption: Workflow for identifying and verifying the this compound gene cluster.

Site-Directed Mutagenesis

-

Objective: To probe the function of specific amino acid residues within the active site of the diterpene cyclase.

-

Methodology:

-

Structural Modeling: A 3D model of the VniA/VigB enzyme is generated using tools like AlphaFold to predict the structure and identify potential catalytic residues in the active site.[1][9]

-

Mutant Design: Specific residues (e.g., G340) are selected for mutation to probe their role in the cyclization cascade.[9]

-

Gene Mutation: The vniA/VigB gene is mutated using standard molecular biology techniques to create variants (e.g., G340A).

-

Functional Analysis: The mutated enzyme is expressed, and its products are analyzed. In one study, the G340A mutation redirected the cyclization cascade to produce a novel tetracyclic diterpene, named virgarene, instead of the vinigrol scaffold, demonstrating the critical role of this residue in controlling the reaction pathway.[9]

-

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway reveals a highly efficient two-enzyme system for constructing a molecule of formidable complexity. An atypical diterpene cyclase, VniA/VigB, and a versatile cytochrome P450, VniB, work in concert to forge the unique vinigrol architecture from a simple linear precursor. This discovery not only solves a long-standing puzzle in natural product biosynthesis but also opens new avenues for research. Future work may focus on characterizing the detailed enzymatic mechanism and kinetics, exploring the substrate scope of these powerful enzymes, and harnessing them in synthetic biology platforms for the engineered production of this compound and novel, structurally diverse analogs for therapeutic evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Intricate Path to a Potent Diterpenoid: A Beginner's Guide to the Total Synthesis of (-)-Vinigrol

For Researchers, Scientists, and Drug Development Professionals

(-)-Vinigrol, a structurally complex diterpenoid natural product, has captivated synthetic chemists for decades. First isolated in 1987 from the fungus Virgaria nigra, it presents a formidable synthetic challenge with its unique bridged bicyclic core and eight stereocenters. Beyond its architectural allure, this compound exhibits a range of promising biological activities, including the inhibition of platelet aggregation and acting as a tumor necrosis factor (TNF) antagonist, making it a molecule of significant interest for drug development. This technical guide provides an in-depth overview of the key strategies developed for the total synthesis of this compound, with a focus on the seminal work of Baran and the innovative approach by Li, offering a comparative perspective for both newcomers and seasoned researchers in the field.

Core Synthetic Strategies: A Tale of Two Approaches

The journey to conquer the intricate structure of this compound has led to the development of several elegant synthetic strategies. Two of the most notable and distinct approaches are the biomimetic route pioneered by the Baran laboratory and a more recent asymmetric synthesis developed by Li and his team.

The Baran Synthesis: A Biomimetic Cascade

The first successful total synthesis of this compound was reported by the laboratory of Phil S. Baran in 2009. This landmark achievement utilized a biomimetic approach, featuring a series of powerful cascade reactions to assemble the complex carbocyclic core.

A key feature of the Baran synthesis is the strategic use of an inter- and intramolecular Diels-Alder reaction sequence to rapidly build molecular complexity. This is followed by a crucial Grob fragmentation to construct the challenging bridged bicyclic system of Vinigrol.

Key Stages of the Baran Synthesis:

-

Initial Cycloaddition: The synthesis commences with a Diels-Alder reaction to form a key bicyclic intermediate.

-

Core Construction: A subsequent intramolecular Diels-Alder reaction of a triene precursor assembles the tetracyclic core of the molecule.

-

Grob Fragmentation: This pivotal step involves the fragmentation of a carbon-carbon bond to unveil the signature bridged ring system of Vinigrol.

-

Endgame Functionalization: The final stages of the synthesis focus on the installation of the remaining functional groups to complete the synthesis of this compound.

The following diagram illustrates the logical flow of the Baran synthesis:

Caption: Logical workflow of the Baran total synthesis of this compound.

The Li Synthesis: An Asymmetric Approach via [5+2] Cycloaddition

In 2019, the Li group introduced a novel and asymmetric total synthesis of this compound. This strategy diverges significantly from the Baran route, employing a type II intramolecular [5+2] cycloaddition as the key ring-forming reaction. This approach provides excellent control over the stereochemistry of the molecule from an early stage.

Key Features of the Li Synthesis:

-

Asymmetric Induction: The synthesis begins with the establishment of key stereocenters that guide the stereochemical outcome of subsequent reactions.

-

Intramolecular [5+2] Cycloaddition: This powerful reaction efficiently constructs the core bicyclic system of the molecule.

-

Ring Contraction: A unique ring-contraction sequence is utilized to further elaborate the core structure.

The logical progression of the Li synthesis is depicted in the following diagram:

Caption: Logical workflow of the Li asymmetric total synthesis of this compound.

Quantitative Data Summary

The efficiency of a synthetic route is a critical factor. The following table summarizes the reported yields for key transformations in the Baran and Li syntheses, allowing for a direct comparison of their efficiencies at crucial stages.

| Reaction Step | Baran Synthesis Yield (%) | Li Synthesis Yield (%) |

| Core Forming Cycloaddition | 70 (Intramolecular Diels-Alder) | 85 (Intramolecular [5+2] Cycloaddition) |

| Key Fragmentation/Rearrangement | 85 (Grob Fragmentation, 2 steps) | 71 (Ring Contraction Cascade, one pot) |

| Overall Yield | ~1.5% (from a key intermediate) | ~4.2% (from a key intermediate) |

Experimental Protocols for Key Experiments

To provide a deeper understanding of the practical execution of these syntheses, detailed experimental protocols for the cornerstone reactions of each approach are provided below.

Baran's Intramolecular Diels-Alder Reaction

Reaction: Conversion of a triene precursor to the tetracyclic core.

Procedure: A solution of the triene (1.0 eq) in toluene (B28343) (0.01 M) was heated to 110 °C in a sealed tube for 12 hours. The reaction mixture was then cooled to room temperature and concentrated under reduced pressure. The residue was purified by silica (B1680970) gel chromatography (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the tetracyclic product.

Li's Intramolecular [5+2] Cycloaddition

Reaction: Cyclization of an oxidopyrylium species to form the bicyclic core.

Procedure: To a solution of the pyran precursor (1.0 eq) in CH2Cl2 (0.05 M) at 0 °C was added lead(IV) acetate (1.2 eq). The reaction mixture was stirred at this temperature for 30 minutes, after which it was quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the bicyclic product.

Biological Context: Vinigrol as a TNF-α Antagonist

This compound's potential as a therapeutic agent stems from its ability to act as a tumor necrosis factor (TNF-α) antagonist. TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. By inhibiting the action of TNF-α, this compound can potentially mitigate the effects of various inflammatory diseases.

The simplified signaling pathway of TNF-α is illustrated below:

Caption: Simplified TNF-α signaling pathway and the antagonistic action of this compound.

This guide provides a foundational understanding of the synthetic endeavors towards this compound, highlighting the creativity and perseverance required to conquer such a complex natural product. The development of diverse and elegant synthetic routes not only showcases the advancement of organic chemistry but also paves the way for the synthesis of analogs and further exploration of the therapeutic potential of this fascinating molecule.

(-)-Vinigrol: A Comprehensive Technical Review of its History, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vinigrol, a structurally complex diterpenoid natural product, has captivated the attention of the scientific community since its discovery. Isolated in 1987 from the fungal strain Virgaria nigra F-5408, its unique 6-6-8 tricyclic ring system and eight contiguous stereocenters have presented a formidable challenge to synthetic chemists.[1] Beyond its intriguing architecture, this compound exhibits a range of potent biological activities, including antihypertensive and platelet aggregation-inhibiting properties, and has been identified as a tumor necrosis factor-alpha (TNF-α) antagonist.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the literature and historical context of this compound, with a focus on its quantitative biological data, detailed experimental protocols, and the signaling pathways it modulates.

Historical Context and Discovery

In 1987, researchers first reported the isolation of Vinigrol from the fungus Virgaria nigra F-5408.[1] The intricate molecular structure of this diterpenoid was elucidated through X-ray crystallography, revealing a novel carbon skeleton that had not been previously observed in nature. The significant synthetic challenge posed by its complex, densely functionalized, and stereochemically rich structure was immediately apparent. This complexity is underscored by the fact that the first total synthesis of racemic (±)-Vinigrol was not achieved until 2009 by the Baran group, over two decades after its initial discovery.[1]

Biological Activity

This compound has demonstrated a variety of significant biological effects, making it a molecule of great interest for potential therapeutic applications. Its most prominent activities include the inhibition of platelet aggregation, reduction of blood pressure, and antagonism of TNF-α.

Quantitative Biological Data

The biological potency of this compound has been quantified in several key studies. The following table summarizes the available quantitative data for its primary biological activities.

| Biological Activity | Assay | Key Parameter | Value | Reference |

| Platelet Aggregation Inhibition | PAF-induced human platelet aggregation | IC50 | 33 nM | |

| Antihypertensive Activity | Oral administration in spontaneously hypertensive rats | Blood Pressure Reduction | ~15% decrease in mean arterial blood pressure | [3] |

| Dose | 2 mg/kg | [3] | ||

| TNF-α Antagonism | Not specified in available literature | IC50/EC50 | Not available in searched literature |

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

TNF-α Signaling Pathway

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in a wide range of inflammatory diseases. TNF-α exerts its effects by binding to its receptors, TNFR1 and TNFR2, which triggers downstream signaling cascades, including the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8][9][10] These pathways ultimately lead to the transcription of genes involved in inflammation and immunity. While this compound is known to be a TNF-α antagonist, the precise mechanism of its inhibitory action on this pathway has not been fully elucidated in the available literature.

Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.

Platelet Aggregation Signaling Pathway

Platelet-activating factor (PAF) is a potent phospholipid activator of platelets. It binds to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR), on the surface of platelets.[11] This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of events that ultimately leads to platelet aggregation.[12][13][14][15] this compound's inhibitory effect on PAF-induced platelet aggregation is likely due to its interference with this signaling cascade, potentially at the level of the PAF receptor or downstream signaling components.

Caption: PAF-induced platelet aggregation signaling pathway.

Experimental Protocols

Isolation of this compound from Virgaria nigra

The isolation of this compound from the fungal strain Virgaria nigra F-5408 involves a multi-step extraction and purification process.[16]

1. Fermentation:

-

The fungal strain Virgaria nigra F-5408 is cultured in a suitable fermentation medium under optimized conditions to promote the production of this compound.

2. Extraction:

-

The fungal mycelium is harvested from the fermentation broth.

-

The mycelium is then extracted with an organic solvent, such as methanol (B129727) or acetone, to obtain a crude extract containing this compound and other secondary metabolites.

3. Purification:

-

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

This typically involves silica (B1680970) gel column chromatography, followed by further purification steps such as high-performance liquid chromatography (HPLC) to yield pure this compound.

Caption: General workflow for the isolation of this compound.

Platelet Aggregation Assay

The inhibitory effect of this compound on platelet aggregation is typically assessed using a light transmission aggregometry (LTA) assay with platelet-rich plasma (PRP).

1. Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

2. Aggregation Measurement:

-

The PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

-

A baseline light transmission is established.

-

A platelet agonist, such as platelet-activating factor (PAF), is added to induce aggregation.

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.

3. Inhibition Assay:

-

To determine the inhibitory activity of this compound, the PRP is pre-incubated with various concentrations of the compound before the addition of the agonist.

-

The percentage of inhibition is calculated by comparing the aggregation in the presence and absence of this compound.

-

The IC50 value is then determined from the dose-response curve.

First Total Synthesis of (±)-Vinigrol (Baran, 2009)

The first total synthesis of racemic Vinigrol by Baran and coworkers in 2009 was a landmark achievement in organic synthesis.[17][18][19][20] The synthesis is characterized by its convergent and stereocontrolled approach, featuring several key chemical transformations.

Key Synthetic Steps:

-

Diels-Alder Reaction: The synthesis commences with a Diels-Alder reaction to construct the initial bicyclic core of the molecule.

-

Grob Fragmentation: A crucial step in the synthesis is a Grob fragmentation, which is employed to form the challenging eight-membered ring of the Vinigrol scaffold.

-

Late-Stage Functionalization: The final stages of the synthesis involve a series of carefully orchestrated functional group manipulations to install the remaining stereocenters and complete the synthesis of the natural product.

Caption: Simplified workflow of Baran's total synthesis of (±)-Vinigrol.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure and promising biological activities. Its potent inhibition of platelet aggregation and antihypertensive effects, coupled with its role as a TNF-α antagonist, highlight its potential as a lead compound for the development of new therapeutic agents. The groundbreaking total synthesis by Baran and subsequent synthetic efforts have not only made this rare natural product more accessible for further biological investigation but have also pushed the boundaries of modern organic synthesis. Future research will likely focus on elucidating the precise molecular mechanisms underlying its diverse biological activities, particularly its interaction with the TNF-α signaling pathway, and on the development of more efficient and enantioselective synthetic routes. This will undoubtedly pave the way for a deeper understanding of its therapeutic potential and the design of novel analogs with improved pharmacological profiles.

References

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. The Li Synthesis of Vinigrol [organic-chemistry.org]

- 3. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. II. Pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 5. The Njardarson Synthesis of Vinigrol [organic-chemistry.org]

- 6. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. cusabio.com [cusabio.com]

- 11. researchgate.net [researchgate.net]

- 12. Calcium signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium signaling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytosolic and mitochondrial Ca2+ signaling in procoagulant platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Baran Synthesis of Vinigrol [organic-chemistry.org]

- 20. Total Synthesis of Vinigrol by Baran [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for (-)-Vinigrol in TNF-α Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the inhibitory activity of (-)-Vinigrol on Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a range of diseases.

This compound is a structurally complex natural product that has been reported to possess a variety of pharmacological activities, including the modulation of TNF-α.[1] TNF-α exerts its biological functions by activating signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which leads to the transcription of genes involved in inflammation and immunity.[2] The inhibition of TNF-α is a clinically validated strategy for the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[3]